7-Nitroisoquinolin-4-ol

Description

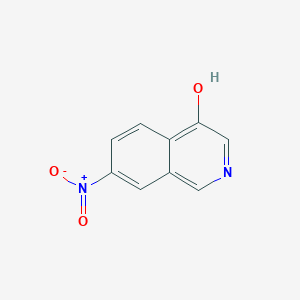

7-Nitroisoquinolin-4-ol is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at the 4-position and a nitro group (-NO₂) at the 7-position of the isoquinoline ring. The isoquinoline scaffold is structurally analogous to quinoline but differs in the nitrogen atom’s position (isoquinoline: nitrogen in the second ring; quinoline: nitrogen in the first ring). The nitro group’s strong electron-withdrawing nature likely enhances the acidity of the 4-hydroxyl group and influences solubility and reactivity.

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

7-nitroisoquinolin-4-ol |

InChI |

InChI=1S/C9H6N2O3/c12-9-5-10-4-6-3-7(11(13)14)1-2-8(6)9/h1-5,12H |

InChI Key |

NABTWKTXXLSELN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-4-ol can be achieved through several methods. One common approach involves the nitration of isoquinolin-4-ol using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of aminoisoquinolines.

Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

7-Nitroisoquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with 7-Chloroquinolin-4-ol

Structural and Functional Differences

- 7-Nitroisoquinolin-4-ol: Nitro group (electron-withdrawing) at position 7, hydroxyl at position 4, and an isoquinoline backbone.

- 7-Chloroquinolin-4-ol (CAS 86-99-7): Chlorine (moderately electron-withdrawing) at position 7, hydroxyl at position 4, and a quinoline backbone .

Physicochemical Properties

| Property | This compound (Hypothetical) | 7-Chloroquinolin-4-ol (CAS 86-99-7) |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₃ | C₉H₆ClNO |

| Molecular Weight | ~190.12 g/mol | 179.6 g/mol |

| Physical State | Likely solid (nitro derivatives) | Liquid |

| Key Functional Groups | -NO₂, -OH | -Cl, -OH |

Comparison with Methyl 7-(4-Methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate

Structural Complexity

The compound from Molecules (2014) is a highly functionalized isoquinoline derivative with:

- A 4-methoxyphenylamino substituent at position 7.

- Ester (-CO₂Me) and quinone (5,8-dioxo) groups .

Key Differences

| Property | This compound | Methyl 7-(4-Methoxyphenylamino)-... |

|---|---|---|

| Molecular Weight | ~190.12 g/mol | 428.44 g/mol |

| Functional Groups | -NO₂, -OH | -NHAr, -CO₂Me, quinone, -Me |

| Synthetic Utility | Simpler scaffold for derivatization | Complex intermediate for dyes/pharmaceuticals |

Research Findings

- The 2014 study highlights the compound’s synthesis via condensation reactions, with spectroscopic characterization (IR, NMR, HRMS) confirming its structure .

- By contrast, this compound’s simpler structure may facilitate broader synthetic applications but with fewer opportunities for hydrogen bonding (lacking amino/ester groups).

Research Findings on Substituent Effects

- Electron-Withdrawing Groups : Nitro groups enhance acidity (e.g., 4-OH pKa reduction) and reduce solubility in polar solvents compared to chloro substituents .

- Backbone Differences: Isoquinoline derivatives generally exhibit higher planarity than quinolines, influencing π-π stacking in biological systems.

- Synthetic Challenges : Nitro groups may complicate reduction reactions but offer pathways for further functionalization (e.g., catalytic hydrogenation to amines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.